molecular formula C19H16N4O2 B2706263 6-(3-(4-Cyanophenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034306-53-9

6-(3-(4-Cyanophenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B2706263
CAS No.: 2034306-53-9
M. Wt: 332.363
InChI Key: WGVNLUYFRBBJLE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. Similar compounds, such as 3-(4-cyanophenyl)propionic acid , are used as laboratory chemicals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a series of organotin(IV) carboxylates, where L = 3-(4-cyanophenyl) acrylic acid, have been synthesized and characterized by elemental analysis, FT-IR, and NMR .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray single-crystal technique , which showed distorted trigonal bipyramidal geometry with polymeric bridging behavior .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM) .

Scientific Research Applications

Antimicrobial Activities

Compounds related to 6-(3-(4-Cyanophenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile have shown potential antimicrobial activities. For instance, derivatives of pyridines and naphthyridines, synthesized from similar precursors, exhibited antimicrobial properties comparable to standard drugs like Ampicillin (Mohamed et al., 2008).

Synthesis of Pyridine and Fused Pyridine Derivatives

The compound is structurally related to pyridine and fused pyridine derivatives. Research has demonstrated various methods for synthesizing these derivatives, which are valuable in the creation of diverse heterocyclic compounds (Al-Issa, 2012).

Formation of Novel Heterocyclic Systems

The chemical structure of this compound is closely related to other complex heterocyclic systems. For example, research has shown the preparation of new heterocyclic systems through the manipulation of similar naphthyridine derivatives (Bremner et al., 1988).

Synthesis of Polyfunctionally Substituted Derivatives

Studies have explored the synthesis of polyfunctionally substituted derivatives from similar compounds. These findings are important for the development of compounds with multiple functional groups, which have applications in various fields of chemistry and pharmacology (Aly, 2006).

Application in the Synthesis of Heterocyclic Compounds

Compounds like this compound play a crucial role in the synthesis of various heterocyclic compounds. Research has shown methods like carbopalladation for synthesizing aminonaphthalenes and benzoxazine derivatives, showcasing the versatility of these compounds in organic synthesis (Tian et al., 2003).

Safety and Hazards

Safety data sheets for similar compounds like 3-(4-Cyanophenyl)propionic acid indicate that they may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for this compound were not found, similar compounds have been used in the development of new high-k dielectric materials for organic field effect transistors (OFETs) .

Properties

IUPAC Name

6-[3-(4-cyanophenyl)propanoyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c20-10-14-3-1-13(2-4-14)5-6-18(24)23-8-7-17-16(12-23)9-15(11-21)19(25)22-17/h1-4,9H,5-8,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVNLUYFRBBJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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